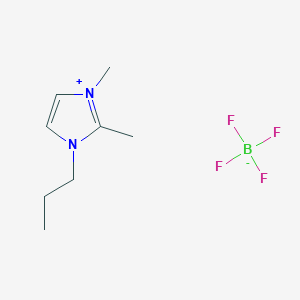

1-Propyl-2,3-dimethylimidazolium tetrafluoroborate

Übersicht

Beschreibung

1-Propyl-2,3-dimethylimidazolium tetrafluoroborate is a task-specific ionic liquid . It is a class of electrolytic materials that can be used in the fabrication of lithium-ion batteries .

Synthesis Analysis

The synthesis of similar compounds has been described in the literature. For instance, 1-Ethyl-3-methylimidazolium tetrafluoroborate can be prepared by reacting 1-ethyl-3-methylimidazolium bromide with tetrafluoroboric acid .Molecular Structure Analysis

The molecular formula of 1-Propyl-2,3-dimethylimidazolium tetrafluoroborate is C7H13BF4N2 .Chemical Reactions Analysis

1-Propyl-2,3-dimethylimidazolium tetrafluoroborate has been used in various chemical reactions. For example, it has been used as a solvent when lipase needs to be recycled during lipase-catalyzed transesterification with vinyl acetate as acyl donor .Wissenschaftliche Forschungsanwendungen

Physical Properties

- Densities and Viscosities : 1-Propyl-2,3-dimethylimidazolium Tetrafluoroborate ([PDMIM][BF4]) has been studied for its densities and viscosities in binary mixtures with water. These properties were measured across various temperatures, and the data were analyzed using the Redlich−Kister equation (Ge et al., 2009).

Ionic Liquid and Solvent Applications

- Ionic Liquid-Aromatic Mixtures : Research indicates that 1-Propyl-2,3-dimethylimidazolium Tetrafluoroborate forms liquid clathrates when mixed with aromatic hydrocarbons, showcasing its potential in forming crystalline inclusion compounds (Holbrey et al., 2003).

- Solvent for Enzymatic Reactions : This compound has been identified as an effective solvent in lipase-catalyzed transesterification, demonstrating its utility in enzymatic reactions and potential in biochemical processes (Itoh et al., 2003).

Physicochemical Aspects

- Structural and Transport Properties : Studies on the physicochemical aspects of 1-Propyl-2,3-dimethylimidazolium Tetrafluoroborate, including structural, thermodynamic, and transport properties, provide insights into its molecular arrangement and potential applications in catalysis and electron transfer reactions (Bhat et al., 2013).

Polymer Gel Electrolytes

- Solid Polymer Gel Electrolytes : The compound has been utilized in solid polymer gel electrolytes, demonstrating its role in enhancing ionic conductivity and its application in energy storage technologies (Sutto, 2007).

Thermodynamic Properties

- Thermodynamics in Mixtures : Its thermodynamic properties, like densities and molar heat capacities, in mixtures with cyclopentanone or cyclohexanone have been explored, highlighting its behavior in different chemical environments (Gupta et al., 2017).

Electrochemistry and Electrolytes

- Electrochemical Applications : The compound's involvement in solid-state electrical double-layer capacitors and its ionic conductivity properties suggest its potential in advanced electrochemical applications (Syahidah & Majid, 2015).

- Electrochemical Behavior with TiF4 : Its electrochemical behavior when combined with TiF4, particularly in the reduction of Ti(IV) to Ti metal, has been studied, indicating its utility in metal recovery and plating technologies (Andriyko et al., 2010).

Ion Pair Formation

- Ion Pair Formation : The ion pair formation constants of 1-Propyl-2,3-dimethylimidazolium Tetrafluoroborate with various anions have been determined, providing valuable insights into its interactions at the molecular level (Katsuta et al., 2008).

Aggregation and Phase Transition

- Aggregation in Water Mixtures : Studies on its aggregation behavior in water mixtures, including the determination of surface thermal coefficients, have revealed interesting phase transition properties (Malham et al., 2006).

Eigenschaften

IUPAC Name |

1,2-dimethyl-3-propylimidazol-1-ium;tetrafluoroborate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N2.BF4/c1-4-5-10-7-6-9(3)8(10)2;2-1(3,4)5/h6-7H,4-5H2,1-3H3;/q+1;-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLYRTGGVSZQHBT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](F)(F)(F)F.CCCN1C=C[N+](=C1C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15BF4N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Propyl-2,3-dimethylimidazolium tetrafluoroborate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 3-amino-6-chloro-5-[(cyclopropylmethyl)amino]pyrazine-2-carboxylate](/img/structure/B177847.png)

![12,13-Dihydro-3,9-dimethoxy-5H-Indolo[2,3-a]pyrrolo[3,4-c]carbazole-5,7(6H)-dione](/img/structure/B177872.png)

![2,3,4,5-tetrahydro-1H-pyrido[2,3-e][1,4]diazepine](/img/structure/B177881.png)